molecular formula C13H10F3NO4 B8643238 3-(Trifluoromethyl)pent-1-YN-3-YL 4-nitrobenzoate

3-(Trifluoromethyl)pent-1-YN-3-YL 4-nitrobenzoate

Cat. No. B8643238
M. Wt: 301.22 g/mol
InChI Key: OIZAHVWRMWYJDL-UHFFFAOYSA-N
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Patent
US07960409B2

Procedure details

To a stirred solution of 3-(trifluoromethyl)-1-(trimethylsilyl)pent-1-yn-3-ol (10.5 g, 46.9 mmol) in DMF (140 mL), sodium hydride (60% in oil, 1.9 g, 46.9 mmol) was added portionwise. After 25 min stirring, a solution of 4-nitrobenzoyl chloride (8.7 g, 46.9 mmol) in 50 mL DMF was added slowly. The reaction mixture was then stirred at room temperature for 2 hours. The reaction mixture was quenched with pH 7 buffer 25% NH4OAc aq solution (500 mL) and the product was extracted with diethyl ether (4×), washed with water (3×) and brine, dried over MgSO4, filtered and concentrated. The crude residue obtained was purified by column chromatography (Ethyl acetate/hexanes, 15:85). 1H NMR (400 MHz, acetone-d6): 8.45 (d, 2H), 8.27 (d, 2H), 3.69 (s, 1H), 2.60-2.40 (m, 2H), 1.16 (t, 3H).
Name
3-(trifluoromethyl)-1-(trimethylsilyl)pent-1-yn-3-ol
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]([OH:12])([CH2:10][CH3:11])[C:4]#[C:5][Si](C)(C)C.[H-].[Na+].[N+:17]([C:20]1[CH:28]=[CH:27][C:23]([C:24](Cl)=[O:25])=[CH:22][CH:21]=1)([O-:19])=[O:18]>CN(C=O)C>[N+:17]([C:20]1[CH:21]=[CH:22][C:23]([C:24]([O:12][C:3]([CH2:10][CH3:11])([C:2]([F:14])([F:13])[F:1])[C:4]#[CH:5])=[O:25])=[CH:27][CH:28]=1)([O-:19])=[O:18] |f:1.2|

Inputs

Step One
Name
3-(trifluoromethyl)-1-(trimethylsilyl)pent-1-yn-3-ol
Quantity
10.5 g
Type
reactant
Smiles
FC(C(C#C[Si](C)(C)C)(CC)O)(F)F
Name
Quantity
1.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
140 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After 25 min stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with pH 7 buffer 25% NH4OAc aq solution (500 mL)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with diethyl ether (4×)
WASH
Type
WASH
Details
washed with water (3×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OC(C#C)(C(F)(F)F)CC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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